1-(2-Aminoethoxy)-3-fluorobenzene hydrochloride
Overview
Description
1-(2-Aminoethoxy)-3-fluorobenzene hydrochloride is a chemical compound characterized by the presence of a fluorine atom on the benzene ring and an aminoethoxy group attached to it. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethoxy)-3-fluorobenzene hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluorophenol with 2-chloroethanol in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned reagents. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethoxy)-3-fluorobenzene hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro-1-(2-aminoethoxy)-3-fluorobenzene
Reduction: 1-(2-aminoethoxy)-3-fluorobenzene
Substitution: Various substituted 1-(2-aminoethoxy)-3-fluorobenzene derivatives
Scientific Research Applications
1-(2-Aminoethoxy)-3-fluorobenzene hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Aminoethoxy)-3-fluorobenzene hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways Involved:
Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
1-(2-Aminoethoxy)-3-fluorobenzene hydrochloride is similar to other fluorinated aromatic compounds, but its unique structure and functional groups set it apart. Some similar compounds include:
1-(2-Aminoethoxy)-4-fluorobenzene hydrochloride
1-(2-Aminoethoxy)-2-fluorobenzene hydrochloride
1-(2-Aminoethoxy)-3-chlorobenzene hydrochloride
These compounds share the aminoethoxy group but differ in the position or type of halogen atom on the benzene ring, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-(3-fluorophenoxy)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-7-2-1-3-8(6-7)11-5-4-10;/h1-3,6H,4-5,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFLGGBEJDLMCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372183-68-1 | |
Record name | 1-(2-aminoethoxy)-3-fluorobenzene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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